Avibactam Sodium is a non-β-lactam β-lactamase inhibitor. [] It is a synthetic compound specifically designed to combat bacterial resistance to β-lactam antibiotics. It is often used in conjunction with β-lactam antibiotics to enhance their effectiveness against bacteria that produce β-lactamases, enzymes that can break down β-lactam antibiotics. []
Compound Description: This compound serves as a crucial starting material in a novel one-pot synthesis of Avibactam sodium []. It undergoes a series of reactions including treatment with triphosgene, hydrolysis, ammoniation, and hydrogenation to ultimately yield Avibactam sodium.
Relevance: This compound is a direct precursor to Avibactam sodium in a specific synthetic route. The presence of the benzyloxyamino group and the pyridine-2-ethyl carboxylate moiety highlights its close structural similarity to Avibactam sodium [].
Compound II
Compound Description: While the exact structure of Compound II is not provided in the abstract, it represents an intermediate formed during the one-pot synthesis of Avibactam sodium from (2S,5R)-5-[(Benzyloxy)amino]pyridine-2-ethyl carboxylate oxalate []. It is generated by reacting the starting material with triphosgene and subsequently undergoing hydrolysis.
Relevance: As an intermediate in the synthesis of Avibactam sodium, Compound II showcases a structural connection to the target compound. The reaction steps leading to its formation suggest modifications to the starting material that ultimately lead to the Avibactam sodium structure [].
Compound III
Compound Description: Similar to Compound II, the precise structure of Compound III is not detailed in the abstract. It represents another intermediate formed during the one-pot synthesis of Avibactam sodium []. Compound III is obtained by subjecting Compound II to ammoniation.
Relevance: The designation of Compound III as an intermediate in the synthesis of Avibactam sodium emphasizes its relevance as a structurally related compound. Its formation from Compound II through ammoniation implies specific structural alterations that contribute to the final Avibactam sodium molecule [].
Relevance: Despite the lack of structural information, Compound A's role as the initial material in the synthesis of an Avibactam sodium intermediate points to its significance as a structurally related compound. Its transformation into a key intermediate suggests that Compound A possesses a core structure that is manipulated to generate the desired Avibactam sodium precursor [].
Relevance: Compound D's role as an intermediate in the production of Avibactam sodium highlights its relevance as a structurally related compound. The reactions employed to convert Compound A into Compound D suggest modifications that align with the structural features present in Avibactam sodium [].
Compound Description: This compound is a key intermediate in the synthesis of Avibactam, specifically highlighted in a chemoenzymatic approach []. It is a precursor to the cyclic sulfate moiety present in Avibactam.
Relevance: This intermediate shares a significant structural resemblance to Avibactam, with the primary difference being the presence of a benzyloxy group instead of the sulfate group. This highlights its role as a direct precursor in the synthetic pathway and emphasizes the importance of the (2S,5R)-5-aminopiperidine-2-carboxylate core structure in Avibactam [, ].
(2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylate
Compound Description: This compound serves as a crucial precursor in the synthesis of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate []. It undergoes a lipase-catalyzed resolution to yield the desired stereoisomer, which is further modified to obtain the key intermediate.
Relevance: (2S,5S)-Ethyl 5-hydroxypiperidine-2-carboxylate is structurally related to Avibactam through its shared piperidine-2-carboxylate core. The use of lipase-catalyzed resolution emphasizes the importance of stereochemistry in the activity of Avibactam and its analogs [, ].
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic []. It is often co-administered with Avibactam sodium to combat bacterial resistance. Ceftazidime functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) [].
Relevance: Although structurally distinct from Avibactam sodium, Ceftazidime holds significant relevance due to its frequent use in combination with the beta-lactamase inhibitor []. This co-administration strategy demonstrates the clinical importance of pairing Avibactam sodium with beta-lactam antibiotics to overcome bacterial resistance mechanisms [].
Isavuconazonium sulfate
Compound Description: Isavuconazonium sulfate is a triazole antifungal agent []. While its structure is not directly related to Avibactam sodium, it is mentioned alongside Avibactam sodium in a research paper, potentially suggesting a therapeutic context where both drugs might be considered.
Relevance: The relevance of Isavuconazonium sulfate to Avibactam sodium stems from its co-mention in a research paper []. While the exact nature of their relationship is unclear from the provided information, it suggests potential research interest in exploring their combined use or investigating their activities in similar therapeutic areas.
Daclatasvir dihydrochloride
Compound Description: Daclatasvir dihydrochloride is an antiviral medication used for the treatment of hepatitis C []. Similar to Isavuconazonium sulfate, its structure is not directly related to Avibactam sodium, but it is mentioned alongside Avibactam sodium in a research paper, indicating a possible shared therapeutic context.
Relevance: Although Daclatasvir dihydrochloride does not share structural similarities with Avibactam sodium, its presence in the same research context suggests a possible connection []. This co-mention might point towards potential research interests in exploring their combined use or investigating their activities within similar therapeutic fields.
Overview
Avibactam sodium, also known as (+)-Avibactam, is a synthetic compound classified as a non-β-lactam β-lactamase inhibitor. It is primarily used in combination with β-lactam antibiotics to treat infections caused by multidrug-resistant bacteria. Avibactam functions by inhibiting various classes of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
Source
Avibactam sodium was developed as part of the effort to combat antibiotic resistance and is manufactured through complex synthetic routes. The compound has been included in formulations such as aztreonam-avibactam, which has received regulatory approval for clinical use.
Classification
Type: Non-β-lactam β-lactamase inhibitor
Chemical Class: Diazabicyclooctane derivatives
Therapeutic Use: Antibiotic resistance treatment
Synthesis Analysis
Methods
The synthesis of avibactam sodium involves multiple steps and can be achieved through various synthetic routes. Notable methods include:
Technical Details
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity while minimizing toxic by-products. Advanced techniques such as chromatography are often employed for purification.
Molecular Structure Analysis
Structure
Avibactam sodium has a complex bicyclic structure characterized by a diazabicyclooctane scaffold. The molecular formula is C11H13N3O4S with a molecular weight of approximately 273.30 g/mol.
Data
Molecular Formula: C11H13N3O4S
Molecular Weight: 273.30 g/mol
IUPAC Name: (1R,2S,5R)-2-(Aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octane-6-sulfonate sodium salt
Chemical Reactions Analysis
Avibactam sodium is involved in various chemical reactions primarily related to its mechanism of action against β-lactamases. Key reactions include:
Inhibition Reaction: Avibactam binds to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics.
Deprotection Reactions: During its synthesis, steps such as debenzylation and Boc removal are critical for obtaining the active compound.
These reactions are essential for both the synthesis and therapeutic efficacy of avibactam sodium.
Mechanism of Action
Avibactam functions by irreversibly binding to serine β-lactamases, which are enzymes that degrade β-lactam antibiotics. The mechanism involves:
Binding: Avibactam forms a covalent bond with the serine residue in the active site of the enzyme.
Inhibition: This binding prevents the enzyme from interacting with its natural substrate (β-lactams), thereby restoring the efficacy of co-administered antibiotics like aztreonam against resistant strains.
Data from studies indicate that avibactam effectively inhibits Class A, Class C, and some Class D β-lactamases, enhancing the activity of β-lactams against resistant pathogens .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline solid
Solubility: Soluble in water; solubility may vary based on pH.
Chemical Properties
Relevant data indicate that avibactam sodium maintains high purity levels (>99%) when synthesized under controlled conditions .
Applications
Avibactam sodium is primarily used in clinical settings as an adjunct therapy for treating serious infections caused by resistant Gram-negative bacteria. Its applications include:
Combination Therapy: Used in combination with aztreonam to enhance efficacy against resistant strains.
Research Applications: Investigated for potential use against other resistant bacterial strains and in combination with novel antibiotics under development.
The ongoing research into avibactam's efficacy against various pathogens highlights its significance in addressing global antibiotic resistance challenges .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Avibactam is a member of the class of azabicycloalkanes that is (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide in which the amino hydrogen at position 6 is replaced by a sulfooxy group. Used (in the form of its sodium salt) in combination with ceftazidime pentahydrate for the treatment of complicated urinary tract infections including pyelonephritis. It has a role as an antibacterial drug, an antimicrobial agent and an EC 3.5.2.6 (beta-lactamase) inhibitor. It is a monocarboxylic acid amide, a member of ureas, an azabicycloalkane and a hydroxylamine O-sulfonic acid. It is a conjugate acid of an avibactam(1-). Avibactam is a non-β-lactam β-lactamase inhibitor that is available in combination with ceftazidime (Avycaz). This combination was approved by the FDA on February 25, 2015 for the treatment of complicated intra-abdominal infections in combination with metronidazole, and the treatment of complicated urinary tract infections, including pyelonephritis caused by antibiotic resistant-pathogens, including those caused by multi-drug resistant gram-negative bacterial pathogens. As there is limited clinical safety and efficacy data, Avycaz should be reserved for patients over 18 years old who have limited or not alternative treatment options. Avibactam is a beta Lactamase Inhibitor. The mechanism of action of avibactam is as a beta Lactamase Inhibitor.
Avibactam is a member of the class of azabicycloalkanes that is (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide in which the amino hydrogen at position 6 is replaced by a sulfooxy group. Used (in the form of its sodium salt) in combination with ceftazidime pentahydrate for the treatment of complicated urinary tract infections including pyelonephritis. It has a role as an antibacterial drug, an antimicrobial agent and an EC 3.5.2.6 (beta-lactamase) inhibitor. It is a monocarboxylic acid amide, a member of ureas, an azabicycloalkane and a hydroxylamine O-sulfonic acid. It is a conjugate acid of an avibactam(1-). Avibactam is a non-β-lactam β-lactamase inhibitor that is available in combination with ceftazidime (Avycaz). This combination was approved by the FDA on February 25, 2015 for the treatment of complicated intra-abdominal infections in combination with metronidazole, and the treatment of complicated urinary tract infections, including pyelonephritis caused by antibiotic resistant-pathogens, including those caused by multi-drug resistant gram-negative bacterial pathogens. As there is limited clinical safety and efficacy data, Avycaz should be reserved for patients over 18 years old who have limited or not alternative treatment options. Avibactam is a beta Lactamase Inhibitor. The mechanism of action of avibactam is as a beta Lactamase Inhibitor.
BAR501 is a selective agonist of the G protein-coupled bile acid-activated receptor (GP-BAR1; EC50 = 1 μM) that lacks activity at the farnesoid X receptor (FXR). In vivo, BAR501 reduces hepatic perfusion pressure and counteracts norepinephrine-induced vasoconstriction in naïve rats. It protects against development of endothelial dysfunction by increasing liver cystathione-γ-liase (CSE) expression and activity, while reducing endothelin 1 (ET-1) gene expression in a rat model of cirrhosis. In vitro, BAR501 increases Akt-dependent phosphorylation of CSE and endothelial nitric oxide synthase (eNOS) and inhibits ET-1 transcription in human liver sinusoidal cells. BAR501 also shifts macrophages from the inflammatory (M1) phenotype to the anti-inflammatory (M2) phenotype and reduces trinitrobenzenesulfonic acid-induced colitis in mice in a dose-dependent manner. BAR-501 is a selective GPBAR1 agonist devoid of any FXR agonistic activity. BAR501 effectively reduced hepatic perfusion pressure and counteracted the vasoconstriction activity of norepinephrine. BAR501 rescues from endothelial dysfunction in rodent models of portal hypertension by exerting genomic and non-genomic effects on CSE, eNOS and ET-1 in liver sinusoidal cells.
BAPTA is a polyamino carboxylic acid in which bis(carboxymethyl)nitrilo groups are bonded to C-2 and C-2' of 1,1'-[ethane-1,2-diylbis(oxy)]dibenzene. It has a role as a chelator. It is a polyamino carboxylic acid and a tetracarboxylic acid.
Barban is a crystalline solid. Water solubility is 11 ppm at 20°C. Used as a selective herbicide. Barban is a carbamate ester that is 4-chlorobut-2-yn-1-yl ester of N-(3-chlorophenyl)carbamic acid. A herbicide, it is no longer approved for use within the European Community. It has a role as a herbicide. It is a carbamate ester, an acetylenic compound and a member of monochlorobenzenes.
BAR502 is a dual agonist of the G protein-coupled bile acid-activated receptor and farnesoid x receptor (GP-BAR1 and FXR; EC50s = 0.2 and 1 μM, respectively). It increases the expression of the FXR-regulated bile salt export pump (BSEP), organic solute transporter α (OSTα), and small heterodimer partner (SHP) in primary hepatocytes isolated from FXR wild-type mice. BAR502 also increases cAMP-luciferase reporter gene expression, a marker of GP-BAR1 activity, in HEK293T cells. BAR502 is a dual FXR and GPBAR1 agonist. BAR-502 promotes browning of white adipose tissue and reverses liver steatosis and fibrosis. BAR502 protects against liver damage caused by HFD by promoting the browning of adipose tissue.